molecular formula C9H7F7O B1444409 1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene CAS No. 958032-89-8

1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene

Cat. No. B1444409
CAS RN: 958032-89-8
M. Wt: 264.14 g/mol
InChI Key: LEWPTLXFUJDZPB-UHFFFAOYSA-N
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Description

1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene (abbreviated as 1-(3-BOHCP) is a fluorinated hydrocarbon. It is a colorless, volatile liquid with a boiling point of -2.2°C and a melting point of -22.7°C. It is used as a reagent in organic synthesis and as a solvent for various compounds.

Scientific Research Applications

Photochromism and Molecular Switching

1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene, due to its structural characteristics, may have applications in the field of photochromism, where compounds undergo a reversible change in color upon exposure to light. Research on similar perfluorocyclopentene derivatives has shown that these compounds can exhibit reversible photochromic reactions in both solution and single-crystalline phases. For example, derivatives like 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene have been found to change color upon irradiation with UV light and revert back when exposed to visible light, indicating their potential as molecular switches in photonic devices (Irie et al., 2000).

Material Science and Green Chemistry

In material science, the incorporation of fluorinated cyclopentene derivatives into polymers or as part of the molecular structure of materials could enhance their properties, such as thermal stability, chemical resistance, and unique optical behaviors. For instance, studies on five-membered ring fluorides have explored their reactivity, environmental friendliness, and thermal stability, which are critical factors in developing new materials for various applications, including green solvents and environmentally benign refrigerants (Zhang et al., 2022).

Organic Synthesis and Catalysis

The structural features of 1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene might make it valuable in organic synthesis, especially in reactions requiring precise control over regio- and stereoselectivity. Fluorinated compounds often participate in unique reaction pathways due to the electronegativity and steric effects of fluorine atoms. Research in this area includes the development of new synthetic methods that leverage the unique reactivity of fluorinated intermediates for constructing complex molecular architectures (Zhang & Widenhoefer, 2008).

properties

IUPAC Name

1-but-3-enoxy-2,3,3,4,4,5,5-heptafluorocyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F7O/c1-2-3-4-17-6-5(10)7(11,12)9(15,16)8(6,13)14/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWPTLXFUJDZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=C(C(C(C1(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

958032-89-8
Record name 1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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